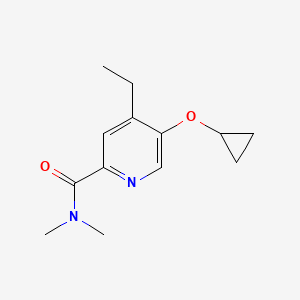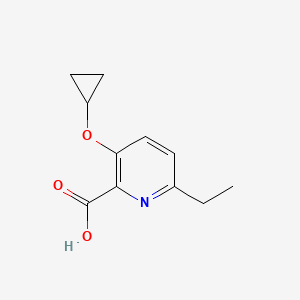
4-Cyclopropoxy-N1,N1-dimethylphthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N1,N1-dimethylphthalamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is known for its unique structure, which includes a cyclopropoxy group attached to a phthalamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with cyclopropylamine under controlled conditions. The reaction is followed by methylation using dimethyl sulfate or a similar methylating agent. The process requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. Purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalamides.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N1,N1-dimethylphthalamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The cyclopropoxy group plays a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-N1-methylphthalamide: Similar structure but with one less methyl group.
6-Cyclopropoxy-N1,N1-dimethylphthalamide: Similar structure but with the cyclopropoxy group at a different position.
Uniqueness
4-Cyclopropoxy-N1,N1-dimethylphthalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group enhances its reactivity and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-1-N,1-N-dimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)13(17)10-6-5-9(18-8-3-4-8)7-11(10)12(14)16/h5-8H,3-4H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
ZVQDLAVRDHJGIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















